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Compound of Interest

Compound Name: 2-Bromo-3-methylbutanal

Cat. No.: B1278959 Get Quote

An In-depth Technical Guide to 2-Bromo-3-methylbutanal: Core Chemistry, Structural

Analogs, and Synthetic Derivatives

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-bromo-3-methylbutanal, a
versatile and reactive intermediate in organic synthesis. We will explore its fundamental

properties, the mechanistic intricacies of its synthesis, and the landscape of its structural

analogs and derivatives. This document is intended for researchers, chemists, and drug

development professionals who require a deep, practical understanding of this class of

compounds.

Core Compound Profile: 2-Bromo-3-methylbutanal
2-Bromo-3-methylbutanal, an α-bromoaldehyde, is a valuable building block whose utility

stems from its two reactive centers: the electrophilic aldehyde carbon and the carbon bearing

the bromine atom, which is susceptible to both nucleophilic substitution and elimination.

Chemical and Physical Properties
A summary of the key physicochemical properties of the parent compound is presented below.

This data is essential for planning reactions, purification, and safe handling.
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Property Value Source

IUPAC Name 2-bromo-3-methylbutanal PubChem[1]

CAS Number 64932-36-1 PubChem[1]

Molecular Formula C₅H₉BrO PubChem[1]

Molecular Weight 165.03 g/mol PubChem[1]

SMILES CC(C)C(C=O)Br PubChem[1]

InChIKey
PYXPYXVGFLQQIS-

UHFFFAOYSA-N
PubChem[1]

Safety and Handling
2-Bromo-3-methylbutanal and related α-haloaldehydes are hazardous compounds that must

be handled with appropriate precautions.

Hazards: These compounds are typically flammable liquids and vapors.[1] They are known

to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant

gloves, and flame-retardant protective clothing.[2][3] All work should be conducted in a well-

ventilated fume hood.[4]

Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from heat,

sparks, and open flames.[2][5] Keep containers tightly closed.[2][5] These compounds are

incompatible with strong oxidizing agents.[3]

Synthesis of 2-Bromo-3-methylbutanal and Analogs:
A Mechanistic Perspective
The primary route to 2-bromo-3-methylbutanal is the α-bromination of its parent aldehyde,

isovaleraldehyde (3-methylbutanal). Understanding the mechanism is key to controlling the

reaction and maximizing yield.

Acid-Catalyzed α-Bromination
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The halogenation of aldehydes and ketones at the α-position in an acidic medium proceeds

through an enol intermediate.[6][7] The reaction rate is dependent on the concentration of the

aldehyde and the acid catalyst but is independent of the halogen concentration, indicating that

the rate-determining step is the formation of the enol.[8][9]

The mechanism involves three key stages:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the α-proton

more acidic.

Enol Formation (Rate-Determining Step): A weak base (e.g., water or the conjugate base of

the acid catalyst) removes an α-proton to form the enol tautomer.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile,

attacking a molecule of elemental bromine (Br₂) to form the α-brominated product and

regenerate the acid catalyst.[6][10]
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Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.

Challenges and Optimized Methodologies
Direct bromination with liquid bromine can suffer from low selectivity. The hydrobromic acid

(HBr) generated in situ can catalyze polymerization and other side reactions, rarely allowing

selectivity to exceed 60%.[11] To overcome these issues, several strategies have been

developed:

N-Bromosuccinimide (NBS): Using NBS as the brominating agent is a preferred method as it

avoids the generation of high concentrations of HBr.[11][12] Slow addition of NBS can further

reduce dibromination and other side reactions.[12]
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Continuous Flow Chemistry: Modern flow chemistry protocols offer superior control over

reaction time, temperature, and stoichiometry. This technique significantly improves reaction

efficiency and mono/dibromination selectivity for a wide range of aldehydes.[13]

Structural Analogs: Expanding the Chemical Space
Structural analogs of 2-bromo-3-methylbutanal are compounds that retain the core α-

bromoaldehyde functionality but differ in the substitution pattern of the alkyl chain. These

analogs are crucial for structure-activity relationship (SAR) studies in drug discovery.

Compound Name CAS Number Molecular Formula Structure (SMILES)

2-Bromo-3,3-

dimethylbutanal
30263-73-1 C₆H₁₁BrO

CC(C)

(C)C(C=O)Br[14]

2-Bromo-3-

methylpentanal
1378689-81-6 C₆H₁₁BrO CCC(C)C(C=O)Br[15]

α-

Bromobutyraldehyde
N/A C₄H₇BrO CCC(C=O)Br[11]

α-Bromoheptaldehyde N/A C₇H₁₃BrO CCCCCC(C=O)Br[11]

Key Derivatives and Their Synthetic Pathways
The dual reactivity of 2-bromo-3-methylbutanal allows for the synthesis of a diverse range of

derivatives, which serve as important intermediates for more complex molecules.

Oxidation to Carboxylic Acids and Esters
The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-bromo-3-

methylbutyric acid[16][17]. This acid can be further converted to its corresponding acyl bromide

and subsequently esterified.

Protocol: Synthesis of Ethyl 2-bromo-3-methylbutanoate[18]

This protocol outlines the esterification of 2-bromo-3-methylbutanoyl bromide, which is derived

from the parent aldehyde.
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Preparation: To a flask containing crude 2-bromo-3-methylbutanoyl bromide, slowly add

anhydrous ethyl alcohol (approx. 5 molar equivalents) with constant stirring.

Reaction: The esterification is highly exothermic. Control the temperature with an ice bath as

needed.

Workup: After the reaction subsides and the mixture has cooled, add 500 mL of water. The

ester will separate as a heavy oil.

Purification: Wash the separated oil twice with a 5% sodium carbonate solution and twice

with water. Dry the organic layer over anhydrous sodium sulfate.

Isolation: Purify the final product, ethyl 2-bromo-3-methylbutanoate, by distillation. The

expected yield is approximately 80%.

Reactions at the α-Carbon: Substitution and Elimination
The carbon-bromine bond is the site of significant reactivity, often governed by carbocation

stability.

Hydrolysis (Sₙ1 Mechanism): The hydrolysis of related secondary α-bromoalkanes, such as

2-bromo-3-methylbutane, proceeds via an Sₙ1 mechanism. Critically, this reaction does not

yield the direct substitution product (3-methyl-2-butanol). Instead, the initially formed

secondary carbocation undergoes a rapid 1,2-hydride shift to form a more stable tertiary

carbocation. Subsequent attack by water leads exclusively to the rearranged product, 2-

methyl-2-butanol.[19][20] This tendency for rearrangement is a key predictive tool for the

reactivity of these substrates.
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Caption: Sₙ1 hydrolysis pathway involving carbocation rearrangement.

Dehydrobromination: α-Bromoaldehydes are excellent precursors for α,β-unsaturated

aldehydes. Treatment with a non-nucleophilic, sterically hindered base like pyridine induces

an E2 elimination of HBr, creating a conjugated carbon-carbon double bond.[6][8]

Applications in Drug Discovery and Fine Chemicals
The synthetic versatility of α-bromoaldehydes makes them indispensable in various fields.
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Pharmaceutical Intermediates: They are key starting materials for heterocyclic scaffolds. For

instance, a two-step flow synthesis of 2-aminothiazoles, a core motif in many biologically

active molecules, begins with the α-bromination of an aldehyde.[13] This pathway has been

applied to the synthesis of specific drug candidates, including a Hep3B inhibitor.[13]

Agrochemicals: The broader class of organobromine compounds, derived from intermediates

like 2-bromo-3-methylbutane, are used in the preparation of insecticides and rodenticides.

[21]

Fine Chemicals: As reactive intermediates, they are widely used to introduce specific

functional groups into complex organic molecules.[11]
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Caption: Synthetic workflow from parent aldehyde to diverse derivatives and applications.

Conclusion
2-Bromo-3-methylbutanal and its analogs represent a class of powerful synthetic

intermediates. A thorough understanding of their synthesis, particularly the mechanistic

nuances that govern selectivity, and their subsequent reactions, such as the propensity for

carbocation rearrangement, is critical for their effective use. The continued development of
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synthetic methodologies, including flow chemistry, promises to further enhance the utility of

these compounds in the rapid and efficient construction of complex molecules for the

pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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